![molecular formula C19H20ClN3O5S2 B2400174 4-chloro-N-[5-(3,5-dimethylpyrazol-1-yl)sulfonyl-2-methoxyphenyl]-N-methylbenzenesulfonamide CAS No. 957363-51-8](/img/structure/B2400174.png)
4-chloro-N-[5-(3,5-dimethylpyrazol-1-yl)sulfonyl-2-methoxyphenyl]-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[5-(3,5-dimethylpyrazol-1-yl)sulfonyl-2-methoxyphenyl]-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H20ClN3O5S2 and its molecular weight is 469.96. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-N-[5-(3,5-dimethylpyrazol-1-yl)sulfonyl-2-methoxyphenyl]-N-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-[5-(3,5-dimethylpyrazol-1-yl)sulfonyl-2-methoxyphenyl]-N-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy and Fluorescence Properties
A study by Pişkin et al. (2020) synthesized and characterized new benzenesulfonamide derivatives, focusing on their spectroscopic, photophysical, and photochemical properties. These properties were particularly significant for photodynamic therapy applications, demonstrating high singlet oxygen quantum yield and good fluorescence properties. The study highlighted the potential of these compounds as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibition
Research by Gul et al. (2016) and Sapegin et al. (2018) explored benzenesulfonamides' role as carbonic anhydrase inhibitors. These compounds showed strong inhibition of human carbonic anhydrases, which are therapeutically relevant. This inhibition is significant for developing treatments targeting specific enzymes involved in various physiological processes, including cancer (Gul et al., 2016); (Sapegin et al., 2018).
Anticancer and Antimicrobial Activities
González-Álvarez et al. (2013) and Krátký et al. (2012) focused on the anticancer and antimicrobial activities of benzenesulfonamide derivatives. Their research revealed these compounds' potential in binding and cleaving DNA, indicating their use in targeting cancer cells. Additionally, they exhibited significant antimicrobial activity against various pathogens, suggesting their broader application in treating infections (González-Álvarez et al., 2013); (Krátký et al., 2012).
Alzheimer’s Disease Treatment
Abbasi et al. (2018) explored the use of benzenesulfonamide derivatives as potential therapeutic agents for Alzheimer’s disease. They synthesized a new series of sulfonamides and evaluated their inhibitory effects on acetylcholinesterase, an enzyme target in Alzheimer's treatment. Their findings suggest these compounds' potential as effective agents for managing this neurodegenerative condition (Abbasi et al., 2018).
Antitumor and Radiosensitizing Properties
Ghorab et al. (2015) investigated the in-vitro anticancer activity of novel sulfonamide derivatives against human tumor cell lines. They identified several compounds exhibiting higher activity than standard treatments and also evaluated their potential as radiosensitizers, enhancing the cell-killing effect of radiation therapy (Ghorab et al., 2015).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound contains a 3,5-dimethylpyrazole moiety , which is known to be a precursor to a variety of ligands widely studied in coordination chemistry . .
Mode of Action
Compounds containing a3,5-dimethylpyrazole moiety have been found to act as blocking agents for isocyanates
Biochemical Pathways
Given the potential blocking activity of the 3,5-dimethylpyrazole moiety , it is plausible that the compound could interfere with pathways involving isocyanates.
Result of Action
Based on the potential blocking activity of the 3,5-dimethylpyrazole moiety , it is possible that the compound could inhibit certain biochemical reactions, but this is purely speculative and requires further investigation.
properties
IUPAC Name |
4-chloro-N-[5-(3,5-dimethylpyrazol-1-yl)sulfonyl-2-methoxyphenyl]-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O5S2/c1-13-11-14(2)23(21-13)30(26,27)17-9-10-19(28-4)18(12-17)22(3)29(24,25)16-7-5-15(20)6-8-16/h5-12H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKXEKGHJJWNSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=CC(=C(C=C2)OC)N(C)S(=O)(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[5-(3,5-dimethylpyrazol-1-yl)sulfonyl-2-methoxyphenyl]-N-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Carbamoyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid](/img/structure/B2400094.png)
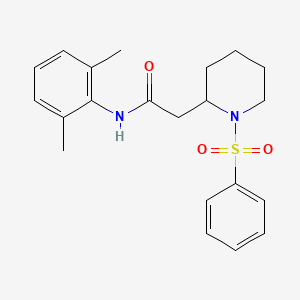
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2400097.png)
![Methyl 3-{[(4-ethoxyphenyl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B2400098.png)
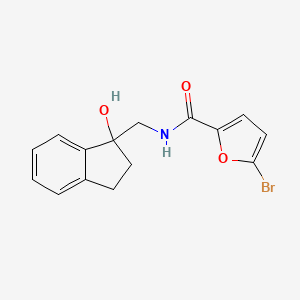
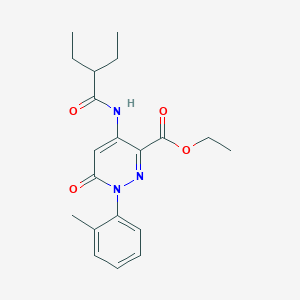
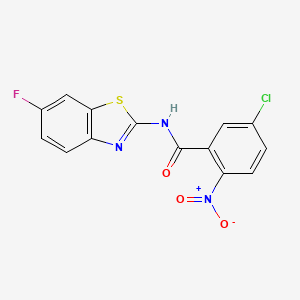
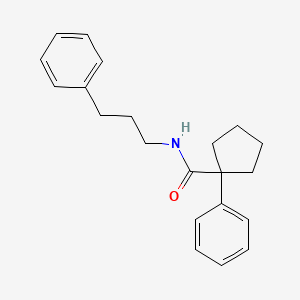
![Methyl 8-fluoro-2-(oxolan-3-yl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2400105.png)
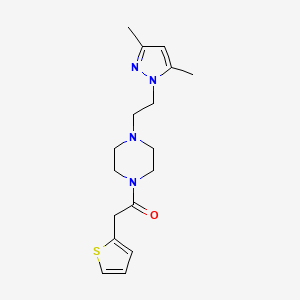
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2400109.png)
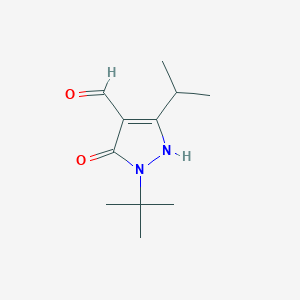
![1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2400114.png)